

Physical and chemical properties of 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminonicotinohydrazide

Cat. No.: B1296011

[Get Quote](#)

2-Aminonicotinohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of **2-Aminonicotinohydrazide**. Due to limited publicly available experimental data for this specific compound, this guide leverages information from structurally related molecules, such as 2-aminonicotinic acid and various hydrazone derivatives, to provide well-founded estimations and proposed experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its synthesis, characterization, and potential therapeutic applications.

Introduction

2-Aminonicotinohydrazide is a heterocyclic compound incorporating a pyridine ring, an amino group, and a hydrazide functional group. This unique combination of moieties suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide group, in particular, is of significant interest, as it is a common feature in many biologically active molecules. Hydrazones, which can be readily synthesized

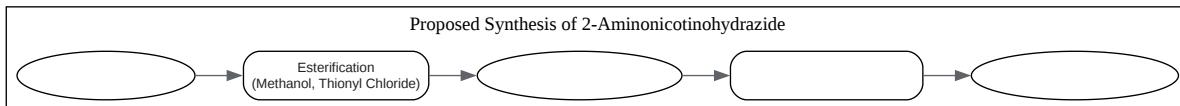
from hydrazides, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

This guide summarizes the known and predicted physicochemical properties of **2-Aminonicotinohydrazide**, outlines a proposed synthetic route and analytical characterization methods, and discusses its potential biological significance based on analogous compounds.

Physicochemical Properties

Quantitative data for **2-Aminonicotinohydrazide** is not extensively reported in the literature. The following table summarizes the known properties of its precursor, 2-aminonicotinic acid, and provides estimated values for **2-Aminonicotinohydrazide**.

Property	2-Aminonicotinic Acid	2-Aminonicotinohydrazide (Estimated)
CAS Number	5345-47-1 [1]	Not available
Molecular Formula	C ₆ H ₆ N ₂ O ₂	C ₆ H ₈ N ₄ O
Molecular Weight	138.12 g/mol	152.16 g/mol
Melting Point	295-297 °C (decomposes) [1]	Data not available; likely a high-melting solid
Boiling Point	253.51 °C (rough estimate) [1]	Data not available
Solubility	Soluble in DMSO [1]	Expected to be soluble in polar organic solvents like DMSO and DMF. Aqueous solubility is likely pH-dependent. [2]
pKa	2.94 ± 0.10 (Predicted) [1]	Data not available; the presence of the basic hydrazide and amino groups suggests it will have multiple pKa values.


Synthesis and Characterization

Proposed Synthesis of 2-Aminonicotinohydrazide

A plausible synthetic route to **2-Aminonicotinohydrazide** involves the hydrazinolysis of an activated derivative of 2-aminonicotinic acid. A common and effective method is the conversion of the carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate.

Experimental Protocol:

- Esterification of 2-Aminonicotinic Acid:
 - Suspend 2-aminonicotinic acid (1 equivalent) in methanol.
 - Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents).
 - Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
 - Remove the solvent under reduced pressure.
 - Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-aminonicotinate.
- Hydrazinolysis of Methyl 2-Aminonicotinate:
 - Dissolve the methyl 2-aminonicotinate (1 equivalent) in ethanol.
 - Add hydrazine hydrate (3-5 equivalents) to the solution.
 - Reflux the mixture for 8-12 hours.
 - Cool the reaction mixture to room temperature. The product, **2-Aminonicotinohydrazide**, is expected to precipitate.
 - Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **2-Aminonicotinohydrazide**.

Analytical Characterization

The synthesized **2-Aminonicotinohydrazide** should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the amino ($-\text{NH}_2$) and hydrazide ($-\text{NHNH}_2$) protons. The chemical shifts and splitting patterns will be indicative of their electronic environment and coupling with neighboring protons.
 - ^{13}C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group and the carbons of the pyridine ring.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the various functional groups present:
 - N-H stretching vibrations for the amino and hydrazide groups (typically in the range of $3200\text{-}3400\text{ cm}^{-1}$).
 - C=O stretching vibration for the hydrazide carbonyl group (around $1640\text{-}1680\text{ cm}^{-1}$).
 - C=C and C=N stretching vibrations of the pyridine ring (in the $1400\text{-}1600\text{ cm}^{-1}$ region).
 - N-H bending vibrations (around 1600 cm^{-1}).

- Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of **2-Aminonicotinohydrazide** have not been extensively studied, the broader class of hydrazone derivatives has shown significant therapeutic potential. Hydrazones are known to interact with various biological targets, and their activity is often dependent on the nature of the substituents.

Potential Areas of Investigation:

- Antimicrobial Activity: Many hydrazone derivatives exhibit antibacterial and antifungal properties.[3]
- Anticancer Activity: Certain hydrazones have demonstrated cytotoxic effects against various cancer cell lines.[3]
- Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is present in a number of compounds with anti-inflammatory and analgesic effects.[3]
- Anticonvulsant Activity: Some hydrazone derivatives have been investigated for their potential in treating neurological disorders.[3]

The biological activity of these compounds is often attributed to their ability to chelate metal ions, interact with enzymes, or interfere with cellular signaling pathways. The specific mechanism of action would need to be elucidated through dedicated biological assays.

[Click to download full resolution via product page](#)

Conceptual workflow for exploring the biological activities of **2-Aminonicotinohydrazide** derivatives.

Conclusion

2-Aminonicotinohydrazide is a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. This technical guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, and a roadmap for its analytical characterization. The discussion of potential biological activities, based on the broader class of hydrazones, highlights promising avenues for future research. It is hoped that this guide will stimulate further investigation into the properties and applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminonicotinic acid CAS#: 5345-47-1 [amp.chemicalbook.com]
- 2. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Aminonicotinohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296011#physical-and-chemical-properties-of-2-aminonicotinohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com